N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}naphthalene-2-sulfonamide
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Overview
Description
“N-{2-[(2-chloro-4-nitrophenyl)amino]ethyl}-2-naphthalenesulfonamide” is a complex organic compound. It contains a naphthalene sulfonamide group, an ethylamine linker, and a 2-chloro-4-nitrophenyl group . However, there is limited information available about this specific compound.
Chemical Reactions Analysis
The chemical reactions involving this compound are not well-documented. However, based on its structure, it could potentially undergo reactions typical of aromatic compounds, sulfonamides, amines, and nitro compounds .
Mechanism of Action
The mechanism of action of this compound is not known. It’s important to note that the mechanism of action would depend on the specific biological or chemical context in which the compound is used .
Safety and Hazards
The safety and hazards associated with this compound are not well-documented. As with any chemical compound, appropriate safety precautions should be taken when handling it to avoid exposure .
Future Directions
The potential applications and future directions for research on this compound are not well-documented. Given its complex structure, it could potentially be of interest in various areas of organic chemistry and materials science .
Properties
IUPAC Name |
N-[2-(2-chloro-4-nitroanilino)ethyl]naphthalene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClN3O4S/c19-17-12-15(22(23)24)6-8-18(17)20-9-10-21-27(25,26)16-7-5-13-3-1-2-4-14(13)11-16/h1-8,11-12,20-21H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPCRDHWAHANJGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NCCNC3=C(C=C(C=C3)[N+](=O)[O-])Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClN3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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